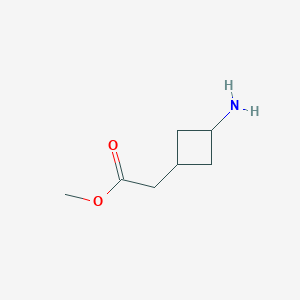

Methyl 2-(3-aminocyclobutyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 2-(3-aminocyclobutyl)acetate |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3 |

InChI Key |

UPEINOXKGUAGPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 3 Aminocyclobutyl Acetate and Its Analogues

Stereoselective Synthesis Approaches

The controlled synthesis of specific stereoisomers of cyclobutane (B1203170) derivatives is a key focus in modern organic chemistry. mdpi.com Chiral cyclobutanes are found in a variety of natural products and biologically active compounds, making their enantioselective synthesis a significant area of research. chemistryviews.org

Asymmetric Synthesis Strategies for Chiral Cyclobutanes

The asymmetric synthesis of chiral cyclobutanes is essential for accessing enantiomerically pure compounds. Various strategies have been developed to achieve high levels of stereocontrol. researchgate.net

Chiral auxiliaries have been effectively used to control the stereochemical outcome of reactions that form cyclobutane rings. mdpi.com One notable approach involves the use of Ellman's tert-butanesulfinyl imine as a chiral auxiliary. This auxiliary directs the diastereoselective addition of nucleophiles to an imine, while an adjacent epoxide group is poised for a subsequent ring-forming reaction. This method has been successfully applied to the synthesis of anti-1,3-diaminopropan-2-ol derivatives. acs.org Another strategy employs a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction, utilizing a chiral auxiliary to produce enantiopure cyclopropane (B1198618) carboxaldehydes, which can be precursors to cyclobutane systems. rsc.org

A well-established two-step sequence for the asymmetric vicinal acylation of olefins via a [2+2+1] strategy also relies on chiral auxiliaries. mdpi.com The key step is a [2+2] cycloaddition of an olefin to a ketene (B1206846) generated in situ from a chiral precursor. mdpi.com For instance, the reaction between α-chloroacyl chloride and a chiral oxazolidine (B1195125) can afford α-chloro-α′-aminocyclobutanones, which can be further converted to enantiopure cyclobutane amino acids. mdpi.com

| Reaction Type | Chiral Auxiliary | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Diastereoselective Nucleophilic Addition/Epoxide Opening | Ellman's tert-butanesulfinyl imine | Chiral Epoxide with Sulfinyl Imine | anti-1,3-diaminopropan-2-ol derivatives | acs.org |

| Aldol–Cyclopropanation–Retro-Aldol Sequence | Not specified | Chiral Aldol Adduct | Enantiopure Cyclopropane Carboxaldehydes | rsc.org |

| [2+2] Ketene Cycloaddition | Chiral Oxazolidine | α-chloro-α′-aminocyclobutanone | Enantiopure Cyclobutane Amino Acids | mdpi.com |

Chiral catalysts offer an efficient and atom-economical approach to the enantioselective synthesis of cyclobutanes. mdpi.com A variety of catalytic systems have been developed, including those based on transition metals and organocatalysts.

Cobalt-based catalysts have been shown to be effective in the enantioselective [2+2] cycloaddition of alkynes and alkenyl derivatives, producing a wide range of cyclobutenes with high enantioselectivity (86–97% ee). nih.gov These cyclobutenes are valuable precursors for highly functionalized cyclobutanes. nih.gov Similarly, cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes with excellent regio-, diastereo-, and enantioselectivity. researchgate.net

Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- mdpi.comresearchgate.net-bicyclic heptanes. chemistryviews.org This cascade approach utilizes a chiral phosphoramidite-based ligand to achieve high diastereoselectivities and excellent enantioselectivities. chemistryviews.org

Organocatalysis has also emerged as a powerful tool. researchgate.net For instance, a chiral chinchona-based squaramide bifunctional acid-base catalyst can be used for the enantioselective sulfa-Michael addition to cyclobutenes, affording thio-substituted cyclobutanes with high yield and enantioselectivity. rsc.org Chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the isomerization of bicyclo[1.1.0]butanes to furnish chiral cyclobutenes with good regio- and enantiocontrol under mild conditions. acs.org

Achieving both enantioselective and diastereoselective control is crucial for the synthesis of complex cyclobutane structures with multiple stereocenters. nih.gov This can be accomplished through various strategies that influence the reaction pathway.

For example, a highly enantioselective and diastereoselective synthesis of cyclobutanes has been achieved via boronic esters. acs.org Deprotonation of an enantiopure 1-chloro-4-cyanobutylboronate, followed by treatment with magnesium bromide, yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. acs.org

In another approach, a cobalt-catalyzed protocol allows for pathway-divergent enantioselective coupling, where the reaction pathway is precisely controlled by the ligands to produce either cyclobutanes or cyclobutenes with high stereoselectivity. researchgate.net Mechanistic studies and DFT calculations have been instrumental in understanding and predicting the stereochemical outcomes of these reactions. researchgate.net

| Methodology | Key Reagents/Catalysts | Stereochemical Outcome | Product Type | Reference |

|---|---|---|---|---|

| Boronic Ester Cyclization | Enantiopure 1-chloro-4-cyanobutylboronate, LDA, MgBr2 | High diastereomeric and enantiomeric purity | (R)-(trans-2-cyanocyclobutyl)boronic esters | acs.org |

| Cobalt-Catalyzed Pathway-Divergent Coupling | Cobalt catalyst, specific ligands | High regio-, diastereo-, and enantioselectivity | Densely functionalized cyclobutanes and cyclobutenes | researchgate.net |

Diastereomer Separation and Resolution Techniques

When a synthesis produces a mixture of diastereomers, separation and resolution techniques are employed to isolate the desired stereoisomer. Classical resolution using a chiral resolving agent is a common method. For instance, racemic 2-aminocyclobutanecarboxylic acids can be diastereoisomerically separated by forming salts with a chiral auxiliary. mdpi.com This allows for the isolation of both enantiomers through non-destructive cleavage of the auxiliary. mdpi.com

The choice of resolving agent and crystallization conditions can significantly impact the efficiency of the separation. gavinpublishers.com For example, the resolution of (1-methyl-2-phenyl)-ethylamine using tartaric acid can be optimized by controlling the kinetics of crystallization to achieve a higher enantiomeric excess in a shorter time. gavinpublishers.com

Chromatographic methods are also widely used for the separation of diastereomers. The diastereoselectivity observed in chromatography can be influenced by factors such as intramolecular hydrogen bonding, steric hindrance to solvation, and ion pairing, which can favor certain conformations of the diastereomeric derivatives. nih.gov

Cyclobutane Ring Formation Strategies

The construction of the cyclobutane ring is a fundamental step in the synthesis of Methyl 2-(3-aminocyclobutyl)acetate and its analogues. A variety of cyclobutane ring formation strategies have been developed.

One of the most common methods is the [2+2] cycloaddition reaction. acs.org This can be achieved through various means, including photochemical, thermal, and catalyst-mediated processes. mdpi.comacs.org For example, visible-light-induced [2+2] cycloaddition of alkenes, catalyzed by an iridium photosensitizer, is a powerful method for constructing cyclobutane rings. chemistryviews.org Ruthenium photocatalysts can also promote the [2+2] heterodimerization of dissimilar acyclic enones with excellent diastereoselectivity. organic-chemistry.org

Ring expansion and contraction reactions are another avenue to cyclobutanes. mdpi.com For instance, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of pyrrolidines using iodonitrene chemistry. acs.org

Photochemical Cycloaddition Reactions (e.g., [2+2] Cycloadditions) for Four-Membered Ring Construction

The [2+2] cycloaddition is arguably the most prominent and widely utilized method for synthesizing cyclobutane structures. nih.gov This reaction class involves the union of two double-bond-containing molecules to form a four-membered ring. nsf.gov Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered ring systems from two alkene partners. libretexts.org

The reaction can proceed through several mechanisms:

Direct Photochemical Cycloaddition: This occurs when one of the reacting partners is conjugated, allowing it to absorb light and enter an excited state, which then reacts with a ground-state partner. libretexts.org These reactions are often stepwise, proceeding through a diradical intermediate, especially in the case of enone-alkene cycloadditions. wikipedia.org

Energy Transfer Strategy: This approach serves as a valuable alternative to direct photochemical reactions, expanding the substrate scope. nih.gov

Transition Metal-Catalyzed Cycloaddition: Significant progress has been made in using transition metal salts, particularly copper(I), to catalyze [2+2] cycloadditions between unactivated alkenes, sometimes using visible light instead of high-energy UV sources. researchgate.net

These methods provide a robust toolkit for constructing the cyclobutane core, which can then be further functionalized. researchgate.net

Intramolecular Cyclization Methods Leading to Cyclobutyl Scaffolds

Intramolecular cyclization offers another strategic route to cyclobutane and related heterocyclic systems. These reactions involve forming a ring from a single molecule containing reactive functional groups. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides can produce rigid 3-azabicyclo[3.1.0]hexane moieties, which are valuable building blocks in medicinal chemistry. nih.gov Other approaches include the intramolecular cyclization of arylpropargyl amides, which can yield complex fused ring systems like benz[f]isoindolines. rsc.org The regioselective construction of spiro-benzofuran units has also been achieved through intramolecular Michael cyclization. researchgate.net Recent advances in synthesizing cyclobutylamine (B51885) derivatives have utilized the cyclization of sulfonyl hydrazones. nih.gov

Ring Expansion/Contraction Approaches to Cyclobutane Systems

The construction of cyclobutane rings can also be achieved through the rearrangement of other ring systems. These methods involve either expanding a smaller ring or contracting a larger one. ntu.ac.uk

Ring Expansion: This strategy involves enlarging a smaller, often more accessible, ring. For example, a rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones provides a direct pathway to monosubstituted cyclobutenes, which can be readily converted to cyclobutanes. organic-chemistry.org Gold(I)-catalyzed rearrangements of 1-alkynyl cyclopropanols can also be used to form larger rings. acs.org Another example is the ring expansion of cyclobutylmethylcarbenium ions to form cyclopentane (B165970) derivatives, highlighting the versatile reactivity of these systems. ugent.be

Ring Contraction: This approach involves shrinking a larger ring to form the desired cyclobutane scaffold. ntu.ac.uk It is a valuable method for synthesizing highly functionalized or sterically congested cyclobutanes that might be difficult to access otherwise. ntu.ac.uk A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. chemistryviews.org This transformation proceeds via a proposed 1,4-biradical intermediate that cyclizes to the target cyclobutane. chemistryviews.org The Wolff rearrangement is another classic ring-contraction method often employed in natural product synthesis to create four- and five-membered rings. ntu.ac.uk

Functional Group Interconversions and Derivatizations

Once the aminocyclobutane core is established, further modifications are often necessary to arrive at the target molecule, this compound, or its analogues. These steps involve standard organic transformations of the amine and carboxylic acid functionalities.

Esterification and Transesterification Reactions

The synthesis of this compound from its corresponding carboxylic acid, 3-aminocyclobutanecarboxylic acid, is typically achieved through esterification. evitachem.com The Fischer esterification is a classic and widely used method for this purpose. rug.nl This reaction involves heating a carboxylic acid and an alcohol (in this case, methanol) in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukyoutube.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, it is common practice to use a large excess of the alcohol, which can also serve as the solvent, and/or to remove the water that is formed as a byproduct. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst | Key Conditions | Source |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Concentrated H₂SO₄, HCl | Heating; excess alcohol can be used to drive equilibrium. | chemguide.co.uk |

| Lewis Acid-Catalyzed Esterification | Carboxylic Acid, Alcohol | HfCl₄·(THF)₂, Zirconocene triflate | Lewis acid catalysis can offer milder conditions and avoid strongly acidic waste. | rug.nl |

| Reagent-Mediated Esterification | Carboxylic Acid, Alcohol | 1-Alkyl-2-halopyridinium salts (Mukaiyama reagent) | Requires a tertiary amine base; proceeds via an acyloxypyridinium salt intermediate. | rug.nl |

Amidation and Peptide Coupling Reactions

The ester group of this compound can be converted to an amide via amidation. This is typically achieved by reacting the ester with a primary or secondary amine. While this reaction can be slow, it can be facilitated by catalysts. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to effectively catalyze the direct amidation of esters under solvent-free conditions. mdpi.com Other methods include using magnesium methoxide (B1231860) or calcium chloride. researchgate.net Organocatalysts based on borate (B1201080) esters or diselenides have also been developed for sustainable amide synthesis. mdpi.com

The amine functionality of the molecule can participate in peptide coupling reactions, where it is acylated by a carboxylic acid to form an amide bond. This is a cornerstone of peptide synthesis and often requires the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. researchgate.net

| Method | Reactants | Catalyst/Reagent | Typical Conditions | Source |

|---|---|---|---|---|

| Direct Amidation of Ester | Ester, Amine | FeCl₃ | Solvent-free, 80 °C | mdpi.com |

| Direct Amidation of Ester | Ester, Amine | Mg(OCH₃)₂, CaCl₂ | Can facilitate aminolysis with ammonia (B1221849) or amines. | researchgate.net |

| Boron-Catalyzed Amidation | Carboxylic Acid, Amine | Boric acid, Borate esters | Serves as a simple and effective catalyst for amide bond formation. | mdpi.com |

| Peptide Coupling | Carboxylic Acid, Amine | DCC, EDC/HOSu | Activates carboxylic acid for nucleophilic attack by the amine. | researchgate.net |

Amine Protection and Deprotection Strategies

In multi-step syntheses, the nucleophilic amino group often needs to be "protected" to prevent it from undergoing unwanted reactions. youtube.com This is typically done by converting the amine into a less reactive functional group, such as a carbamate. masterorganicchemistry.com

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): This is perhaps the most common amine protecting group in non-peptide chemistry. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.ukyoutube.com The Boc group is stable to many reaction conditions but is easily removed (deprotected) using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Cbz (Carboxybenzyl): This group is introduced using benzyl (B1604629) chloroformate (CbzCl). youtube.com A key advantage of the Cbz group is that it can be removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), a method orthogonal to the acid-labile Boc group. masterorganicchemistry.com

Dmoc (1,3-dithian-2-ylmethoxycarbonyl): This group offers an alternative deprotection strategy, as it is removed under specific oxidative conditions, providing orthogonality to acid- and base-labile protecting groups. nih.gov

The choice of protecting group is a critical part of synthetic strategy, allowing for selective reactions at other parts of the molecule. nih.gov

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Source |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.comyoutube.com |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.com |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | Dmoc-Cl | Oxidation (e.g., NaIO₄) | nih.gov |

Regioselective and Chemoselective Transformations of the Molecule

The presence of two distinct functional groups, a primary amine and a methyl ester, on the cyclobutane scaffold of this compound, presents opportunities for selective chemical modifications. The inherent differences in the reactivity of the amine and ester moieties, as well as the specific positions on the cyclobutane ring, allow for a high degree of control in subsequent synthetic steps.

Chemoselective N-Functionalization: The primary amino group is significantly more nucleophilic than the ester. This difference in reactivity allows for selective reactions at the nitrogen atom without affecting the ester functionality. A common and highly chemoselective transformation is N-acylation. This can be achieved under mild conditions, for instance, by reacting the amino alcohol with an organic acid in the presence of an alkyl sulfonyl chloride and an organic base to form a mixed anhydride, which then selectively acylates the amine. scielo.br This method is efficient for producing N-acyl amino alcohols. scielo.br Another approach involves the use of N-hydroxysuccinimide (NHS) esters, which are known to target primary amines. nih.gov While excess NHS esters can lead to reactions with hydroxyl groups, the amide bonds formed with amines are significantly more stable than the resulting ester linkages, allowing for selective hydrolysis of the latter. nih.gov

Regioselective C-H Functionalization: The cyclobutane ring itself can undergo regioselective C-H functionalization. By employing specific catalysts, it is possible to direct reactions to either the C1 or C3 position of an arylcyclobutane. acs.org This strategy, while demonstrated on arylcyclobutanes, suggests the potential for selective modification of the cyclobutane core of this compound, assuming appropriate directing groups are installed. For instance, a carbonyl group can act as a latent directing group for C-H functionalization. This approach could enable the introduction of additional substituents onto the cyclobutane ring in a controlled manner.

The following table summarizes the potential regioselective and chemoselective transformations of this compound based on established methodologies for similar compounds.

| Transformation | Reagents and Conditions | Selective Site | Product Type |

| N-Acylation | R-COOH, Alkyl Sulfonyl Chloride, Organic Base | Amino Group | N-Acyl-2-(3-aminocyclobutyl)acetate |

| N-Acetylation | NHS-acetate | Amino Group | N-Acetyl-2-(3-aminocyclobutyl)acetate |

| C-H Arylation | Iodobenzene, Pd(OAc)₂, Picolinamide directing group | Cyclobutane Ring (C3) | 3-Aryl-2-(3-aminocyclobutyl)acetate derivative |

Sustainable and Green Chemistry Approaches in Aminocyclobutane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like aminocyclobutanes to reduce environmental impact and improve efficiency. nih.govresearchgate.netrsc.org These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. nih.govresearchgate.netrsc.org

Green Synthetic Routes to Cyclobutanes: Traditional methods for constructing cyclobutane rings often involve harsh conditions or the use of toxic reagents. Greener alternatives are being developed, such as the use of aqueous bromate-bromide mixtures as a safer brominating agent in the synthesis of cyclobutane-based materials. nih.govrsc.org Another significant advancement is the use of continuous flow synthesis. This technique can eliminate the need for cryogenic temperatures and reduce reaction times, leading to energy savings and safer, more scalable processes for producing functionalized cyclobutenes, which are precursors to cyclobutanes. core.ac.uk For instance, a one-flow process involving the generation of lithium ynolates at a mild 30°C has been developed for the synthesis of cyclobutenes. core.ac.uk

Biocatalysis for Chiral Aminocyclobutane Synthesis: The synthesis of enantiomerically pure aminocyclobutanes is of great interest for pharmaceutical applications. Biocatalysis offers a powerful and sustainable tool to achieve this. mdpi.comwiley.comresearchgate.netnih.gov Enzymes, such as dehydrogenases and transaminases, can catalyze reactions with high regio- and enantioselectivity under mild, aqueous conditions. mdpi.comwiley.comresearchgate.netnih.gov For example, leucine (B10760876) dehydrogenase has been used for the reductive amination of a keto acid to produce a chiral amino acid with high yield and enantiomeric excess. mdpi.com Similarly, ω-transaminases have been employed for the production of chiral piperidines, demonstrating the potential for creating cyclic amines with high stereochemical purity. researchgate.net The application of such biocatalytic methods could provide a direct and sustainable route to chiral derivatives of this compound. A sustainable enzymatic strategy for amide bond formation using Candida antarctica lipase (B570770) B as a biocatalyst in a green solvent has also been reported, which could be adapted for the derivatization of the target molecule.

The table below outlines some green chemistry approaches applicable to the synthesis of this compound and its analogues.

| Green Chemistry Approach | Methodology | Key Advantages |

| Safer Reagents | Use of aqueous bromate-bromide for bromination | Eliminates the use of hazardous elemental bromine |

| Flow Chemistry | Continuous flow synthesis of cyclobutene (B1205218) precursors | Avoids cryogenic conditions, reduces energy consumption, enhances safety and scalability |

| Biocatalysis | Enzymatic reductive amination of a ketone precursor | High enantioselectivity, mild reaction conditions, aqueous media |

| Biocatalytic Acylation | Lipase-catalyzed amidation with a carboxylic acid | Use of a green solvent, high conversion, simple purification |

Chemical Reactions and Transformations of Methyl 2 3 Aminocyclobutyl Acetate

Reactivity of the Amine Functionality (e.g., nucleophilic additions, alkylations)

The primary amine group is a key site of reactivity, acting as a potent nucleophile. This allows for the construction of new carbon-nitrogen and heteroatom-nitrogen bonds through various reactions.

Nucleophilic Additions: The amine can undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds through a tetrahedral intermediate to form a carbinolamine, which can then dehydrate to yield an imine (Schiff base). researchgate.net The pH of the reaction is crucial; mild acidic conditions are often employed to catalyze the dehydration step without fully protonating the amine, which would render it non-nucleophilic. researchgate.net

Alkylations: The nitrogen atom can be readily alkylated by reacting with alkyl halides in an SN2-type reaction. acs.org This process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mdpi.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative alkylating agents and catalysts may be necessary. organic-chemistry.org For example, reductive amination, which involves the reaction with a carbonyl compound in the presence of a reducing agent, is a common method for controlled alkylation.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Nucleophilic Addition | Aldehyde (R'CHO) or Ketone (R'R''CO) | Imine (Schiff Base) | Mild acid catalyst (e.g., H⁺), removal of water |

| N-Alkylation | Alkyl Halide (R'X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Base (optional, to neutralize HX), solvent (e.g., THF, ACN) |

| N-Acylation | Acyl Chloride (R'COCl) or Acid Anhydride ((R'CO)₂O) | Amide | Base (e.g., Pyridine, Et₃N) to scavenge HCl |

| Sulfonylation | Sulfonyl Chloride (R'SO₂Cl) | Sulfonamide | Base (e.g., Pyridine) |

Reactions Involving the Ester Group (e.g., hydrolysis, reduction)

The methyl ester functionality is another key handle for chemical modification, primarily through reactions that cleave the acyl-oxygen bond.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). wikipedia.org To drive the equilibrium towards the products, a large excess of water is typically used. elsevierpure.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. baranlab.org The reaction yields an alcohol (methanol) and the salt of the carboxylic acid. baranlab.org Subsequent acidification is required to obtain the free carboxylic acid. This method is often preferred due to its irreversibility and generally cleaner reaction profile. elsevierpure.com

Reduction: The ester group can be reduced to a primary alcohol, 2-(3-aminocyclobutyl)ethanol. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required for this transformation. chemistrysteps.com The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | Carboxylic Acid | Heat, excess water |

| Basic Hydrolysis (Saponification) | NaOH or KOH, then H₃O⁺ | Carboxylic Acid | 1. Heat with base 2. Acid workup |

| Reduction | 1. LiAlH₄ 2. H₂O or H₃O⁺ workup | Primary Alcohol | Anhydrous aprotic solvent (e.g., THF) |

| Ammonolysis/Aminolysis | Ammonia (B1221849) (NH₃) or Primary/Secondary Amine (R'NH₂/R'R''NH) | Primary/Secondary/Tertiary Amide | Heat |

Transformations and Modifications of the Cyclobutyl Ring System

The strained four-membered cyclobutyl ring is susceptible to various transformations that can alter the carbocyclic core, including ring-opening, ring-expansion, and functionalization reactions.

Ring-Opening Reactions: The inherent strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol) makes it prone to cleavage under certain conditions. baranlab.org Transition metal catalysts can promote the cleavage of C-C bonds, providing a pathway to linear chains. elsevierpure.com For instance, oxidative ring-opening of protected aminocyclobutanes can generate 1,3-difunctionalized propane (B168953) derivatives. epfl.ch

Ring-Expansion Reactions: Cyclobutane derivatives can undergo rearrangement to form more stable five-membered rings, such as cyclopentane (B165970). chemistrysteps.com These reactions are often driven by the formation of a carbocation adjacent to the ring, for example, by treating a cyclobutanol (B46151) with acid. The relief of ring strain provides a thermodynamic driving force for the rearrangement. chemistrysteps.comyoutube.com Palladium- and rhodium-catalyzed ring expansions of functionalized cyclobutanes have also been developed. ugent.beutexas.edu

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclobutane ring offers a powerful method for introducing new substituents without altering the ring structure itself. nih.govresearchgate.net Recent advances have utilized engineered enzymes, such as P450 variants, for the selective hydroxylation of cyclobutylamine (B51885) derivatives at chemically unactivated positions. nih.gov Photochemical methods, like the Norrish-Yang reaction, can be used to generate bicyclic intermediates that undergo subsequent C-C bond cleavage to install functional groups with high stereocontrol. nih.govresearchgate.net

Photochemical Reactions: Cyclobutanes are well-known to participate in photochemical reactions. For instance, [2+2] photocycloadditions are a primary method for their synthesis, and the reverse reaction, cycloreversion, can occur upon irradiation. acs.org Other photochemical processes like Norrish type I cleavage can lead to ring-opened diradical intermediates, which can then undergo further reactions. researchgate.net

Multi-Component Reactions Incorporating the Compound as a Synthon

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in medicinal chemistry for building molecular diversity. organic-chemistry.org Methyl 2-(3-aminocyclobutyl)acetate is an excellent candidate for use as a synthon in several MCRs.

Ugi Reaction: The Ugi four-component reaction is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org this compound can serve as the primary amine component. Alternatively, if the ester is first hydrolyzed to the carboxylic acid, the resulting amino acid can be used as the acid and amine component in a five-center, four-component variation (U-5C-4CR). mdpi.com These reactions are highly convergent and allow for the rapid generation of peptide-like scaffolds. organic-chemistry.org

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The carboxylic acid derived from the hydrolysis of this compound could potentially be used as the acid component in this reaction, incorporating the aminocyclobutyl moiety into the final product.

The use of this compound as a synthon in MCRs provides a powerful strategy for embedding the unique sp³-rich cyclobutane scaffold into larger, more complex molecules with high atom economy. nih.gov

Structural Elucidation and Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are the cornerstone of molecular characterization, offering detailed insights into the structural framework and chemical environment of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like Methyl 2-(3-aminocyclobutyl)acetate, one would expect distinct signals for the methyl ester protons, the protons of the acetate (B1210297) methylene (B1212753) group, and the various protons on the cyclobutane (B1203170) ring. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the methyl protons of the ester group (–COOCH₃) are typically observed around 3.7 ppm researchgate.net. The protons adjacent to the carbonyl group (–CH₂COO–) would appear further downfield than simple alkyl protons due to the electron-withdrawing effect of the carbonyl group. The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other, and their chemical shifts would vary depending on their position relative to the amino and acetate substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum, typically in the range of 170-175 ppm chemicalbook.com. The carbon of the methyl ester group (–O–CH₃) would be expected around 50-55 ppm chemicalbook.com. The carbons of the cyclobutane ring and the acetate methylene group would appear in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton network through the cyclobutane ring and the acetate side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Compound with Similar Structural Motifs

| Assignment | Illustrative ¹H NMR Chemical Shift (ppm) | Illustrative ¹³C NMR Chemical Shift (ppm) |

| –COOCH₃ | 3.7 | 52 |

| –CH₂COO– | 2.5 | 41 |

| Cyclobutane CH-NH₂ | 3.5 | 48 |

| Cyclobutane CH₂ | 1.8 - 2.4 | 30 |

| Cyclobutane CH-CH₂COO | 2.8 | 38 |

Note: The data in this table are illustrative and based on typical chemical shifts for the functional groups present. Actual values for this compound would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group, typically around 1735 cm⁻¹ nih.govevitachem.com. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹ researchgate.net. The C-N stretching vibration would be observed in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule would be seen just below 3000 cm⁻¹.

Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While the C=O stretch is also visible in Raman spectra, the C-C and C-H vibrations of the cyclobutane ring might be more prominent compared to the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 |

| Alkyl C-H | Stretch | 2850-2960 |

| Ester (C=O) | Stretch | ~1735 |

| Amine (N-H) | Bend | 1590-1650 |

| Ester (C-O) | Stretch | 1000-1300 |

| C-N | Stretch | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition and molecular formula. HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₇H₁₃NO₂), the calculated exact mass is 143.0946 g/mol . An HRMS analysis would aim to find an ion corresponding to this mass (e.g., the protonated molecule [M+H]⁺ with m/z 144.1024). The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For instance, a compound with the formula C₈H₁₇O₂ (nominal mass 145) would have a different exact mass than the protonated target molecule. This precision is crucial for confirming the identity of a newly synthesized compound.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for isolating and purifying the desired product from a mixture of starting materials, byproducts, and catalysts.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. reddit.com A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. crsubscription.com The plate is then placed in a sealed container with a suitable solvent or solvent mixture (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. iitg.ac.in

For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The starting materials, being more polar (e.g., an amino acid), would likely have a lower retention factor (Rf) value, meaning they travel a shorter distance up the plate. The product, being an ester, is generally less polar and would have a higher Rf value. chromforum.org By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product (if available), a chemist can determine when the reaction is complete. Different visualization techniques can be used, such as UV light if the compounds are UV-active, or staining with reagents like ninhydrin, which reacts with the amino group to produce a colored spot. youtube.comreachdevices.com

Column Chromatography for Product Purification

Once a reaction is complete, column chromatography is a widely used technique for purifying the desired product on a larger scale. column-chromatography.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, such as silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. acs.org The components of the mixture separate as they travel down the column at different rates.

For the purification of this compound, a polar compound due to the amine group, a polar stationary phase like silica gel would be used. The choice of eluent is critical for achieving good separation. A gradient of solvents, starting with a less polar solvent and gradually increasing the polarity (e.g., by adding methanol (B129727) to dichloromethane), is often employed. Fractions are collected as the eluent exits the column, and these fractions are then analyzed (often by TLC) to determine which ones contain the pure product. For amine-containing compounds, it is sometimes necessary to add a small amount of a base like triethylamine (B128534) to the eluent to prevent the compound from strongly adsorbing to the acidic silica gel, which can lead to poor separation and recovery. reddit.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized chemical compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase pumped at high pressure. For purity determination, a reversed-phase HPLC setup is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate or formic acid to improve peak shape and resolution. scharlab.com The purity of a sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram. For instance, the hydrochloride salt of a related compound, methyl cis-2-(3-aminocyclobutyl)acetate, has been reported with a purity of 95%. sigmaaldrich.com

Beyond simple purity checks, HPLC is a powerful tool for chiral separations, which is critical for compounds with stereocenters like this compound. nih.gov The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP). yakhak.orgnih.gov These specialized columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. scas.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of various chiral drugs and their intermediates. nih.govyakhak.org The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation. yakhak.org

Determination of Stereochemical Purity

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, determining the stereochemical purity, specifically the enantiomeric excess (ee), of compounds like this compound is a critical aspect of its characterization.

Chiral HPLC is the most prevalent method for determining the enantiomeric excess of pharmaceutical compounds. uma.esheraldopenaccess.us By using a suitable chiral stationary phase (CSP), a racemic or enantiomerically enriched mixture can be resolved into its constituent enantiomers. yakhak.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. For amino acid esters and related amine compounds, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) have demonstrated high efficiency. nih.govyakhak.org In the synthesis of related cyclobutyl-acetate derivatives, asymmetric hydrogenation has been shown to produce cis-isomers with a high degree of stereochemical control, achieving a 94% enantiomeric excess. evitachem.com The confirmation of this ee value was performed using chiral HPLC with a Chiralpak IA column, highlighting the method's utility in analyzing stereoselective synthesis outcomes. evitachem.com

Chiral Gas Chromatography (GC) offers an alternative, highly sensitive method for ee determination, particularly for volatile compounds or those that can be readily derivatized to increase volatility. nih.govgcms.cz Chiral GC columns typically use cyclodextrin (B1172386) derivatives as the chiral stationary phase. gcms.cz While direct analysis of this compound might be challenging due to its polarity and low volatility, derivatization of the amine group (e.g., acylation) could facilitate its analysis by chiral GC. The method is valued for its high resolution and ability to detect very low levels of enantiomeric impurities. nih.gov

Table 1: Illustrative Parameters for Chiral Separation of Amino Acid Esters and Amines This table represents typical conditions and is for illustrative purposes; specific parameters for this compound would require experimental optimization.

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) nih.govyakhak.org | Derivatized Cyclodextrin (e.g., Chiraldex G-TA) nih.gov |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol mixtures yakhak.org | Helium, Hydrogen |

| Detection | UV, Fluorescence yakhak.org | Flame Ionization Detector (FID) |

| Analyte Form | Direct analysis or N-derivatized yakhak.org | Typically requires derivatization (e.g., acylation) nih.gov |

| Key Outcome | Resolution of enantiomers to calculate ee from peak areas uma.es | Separation of volatile enantiomers for ee determination nih.gov |

Optical rotation is a fundamental property of chiral substances that describes their ability to rotate the plane of polarized light. The measurement is performed using a polarimeter, and the observed rotation is dependent on the compound's structure, concentration, the solvent used, temperature, and the wavelength of the light. researchgate.net The specific rotation, [α], is a standardized value that is characteristic of a pure enantiomer under defined conditions.

A non-zero optical rotation value confirms that a sample is chiral and not a racemic (50:50) mixture. heraldopenaccess.us The magnitude of the rotation is proportional to the enantiomeric excess of the sample. While HPLC and GC are used to determine the ee by separating the enantiomers, optical rotation provides a bulk measurement of the sample's optical purity. researchgate.net For flexible molecules, the observed rotation can be an average of the rotations of multiple conformers present in solution, and computational methods are sometimes used to predict the specific rotation of a given enantiomer. researchgate.net Although it is a cornerstone of chirality assessment, specific optical rotation values for this compound are not prominently published in the reviewed literature.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique requires a single, well-ordered crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For a chiral molecule, determining the absolute configuration (i.e., distinguishing between R and S enantiomers) is possible, often by including an atom with anomalous dispersion properties (a "heavy" atom) in the crystal structure. researchgate.net If the target compound itself does not crystallize well or lacks a suitable heavy atom, it can be derivatized with a chiral reagent of known absolute configuration. The resulting diastereomer is then crystallized, and its structure determination allows for the unambiguous assignment of the original molecule's stereochemistry. While this method provides unequivocal proof of structure, its application is contingent upon the ability to grow high-quality crystals, and no public crystal structure data for derivatives of this compound were identified in the performed search. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of Methyl 2-(3-aminocyclobutyl)acetate, providing data on its geometry, stability, and reactivity. nih.gov Calculations using specific functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311G(d,p)) can determine optimized molecular geometry, bond lengths, and bond angles. nih.gov

These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting intermolecular interactions. nih.gov

Table 1: Calculated Molecular Properties of Related Cyclobutane (B1203170) Derivatives This table presents examples of properties typically determined through quantum chemical calculations, using data from publicly available databases for similar compounds to illustrate the expected outputs for this compound.

| Property | Example Compound | Value | Reference |

| Molecular Weight | N-(3-aminocyclobutyl)-2-methylbenzamide | 204.27 g/mol | nih.gov |

| XLogP3 | N-(3-aminocyclobutyl)-2-methylbenzamide | 0.6 | nih.gov |

| Hydrogen Bond Donor Count | N-[(3-aminocyclobutyl)methyl]-2-methoxybenzamide | 2 | nih.gov |

| Molecular Weight | N-[(3-aminocyclobutyl)methyl]-2-methoxybenzamide | 234.29 g/mol | nih.gov |

Elucidation of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, such as the synthesis of this compound. By modeling potential reaction coordinates, computational methods can identify the transition state structures—the highest energy points along a reaction path. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a multi-step synthesis, which could involve processes like esterification, amination, or ring formation, each step can be analyzed computationally. google.com For instance, in the synthesis of related amino acid derivatives, steps such as diazotization, hydrolysis, and protection group chemistry are common. google.com Computational analysis of these steps for the synthesis of this compound would involve calculating the energy profiles to confirm the most likely mechanism and identify potential intermediates and byproducts. This insight is invaluable for optimizing reaction conditions to improve yield and purity.

Table 2: Hypothetical Reaction Step Analysis for Synthesis This table illustrates how computational analysis would be applied to understand the mechanism of a hypothetical synthesis step.

| Reaction Step | Computational Objective | Key Calculated Parameters |

| Esterification of 2-(3-aminocyclobutyl)acetic acid | Elucidate the acid-catalyzed mechanism | Geometry of reactants, transition state, and products; Activation Energy (Ea) |

| Amination of a cyclobutyl precursor | Determine stereochemical outcome (cis/trans) | Energy profile of nucleophilic attack from different faces of the ring |

| Ring-closing metathesis | Analyze catalyst efficiency and ring strain | Transition state structures with the catalyst; Relative energies of possible cyclic products |

Conformational Analysis of Aminocyclobutane Ring Systems

The cyclobutane ring is not planar. It adopts a puckered or "bent" conformation to alleviate the torsional strain that would exist in a flat structure. youtube.com The degree of puckering represents a balance between angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent hydrogens). youtube.com

Table 3: Energetic Comparison of Cyclobutane Ring Conformations

| Conformation | Description | Torsional Strain | Angle Strain | Relative Energy |

| Planar | All four carbon atoms lie in the same plane. | High (due to eclipsed C-H bonds) | Lower | Higher |

| Puckered (Bent) | One atom is out of the plane of the other three. | Reduced (more staggered C-H bonds) | Higher | Lower (more stable) |

Molecular Dynamics Simulations of Compound Behavior

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations model its behavior over time. An MD simulation calculates the forces between atoms and uses them to solve equations of motion, generating a trajectory of the molecule's dynamic movements. osti.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to study its behavior in a solution. The simulation can reveal how the molecule tumbles and diffuses, how its rotatable bonds change conformation, and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent forces. These simulations are often run for nanoseconds or longer, using ensembles like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) to mimic laboratory conditions. osti.gov The results provide a dynamic understanding of the molecule's flexibility and solvation properties.

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Setting | Reference |

| Force Field | A set of parameters to calculate potential energy between atoms. | AMBER, CHARMM, GROMOS | |

| Ensemble | The statistical mechanical framework defining the system's properties. | NPT (Isothermal-isobaric) | osti.gov |

| Simulation Time | The total duration of the simulated trajectory. | 20-100 ns | osti.gov |

| Time Step | The interval between successive calculations of forces and positions. | 2 fs | osti.gov |

| Temperature | The temperature at which the simulation is run. | 300 K | osti.gov |

| Pressure | The pressure at which the simulation is run (for NPT). | 1 atm | osti.gov |

In Silico Modeling for Chemical Interaction Studies (e.g., ligand-protein docking focusing on binding modes)

One of the most powerful applications of computational modeling is predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. This is typically done using molecular docking. researchgate.netresearchgate.net

In a docking study, the 3D structure of the target protein is obtained, often from a public database like the Protein Data Bank. nih.gov A docking algorithm then systematically samples a large number of possible orientations and conformations (poses) of the ligand within the protein's binding site. researchgate.net Each pose is assigned a score based on a scoring function that estimates the binding affinity, typically reported in kcal/mol. nih.govbiointerfaceresearch.com

The results identify the most probable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govbiointerfaceresearch.com This information is critical for structure-based drug design, helping to explain the molecule's biological activity or to guide the design of more potent analogs. nih.gov

Table 5: Hypothetical Docking Results for this compound This table presents a hypothetical scenario of docking the compound against a protein target, illustrating the typical data obtained from such an analysis.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase (e.g., 2Z5X) | -7.5 | ASP 145 | Hydrogen Bond (with amino group) |

| LEU 83 | Hydrophobic (with cyclobutyl ring) | ||

| GLU 91 | Hydrogen Bond (with ester carbonyl) | ||

| VAL 30 | Hydrophobic (with methyl group) |

Applications of Methyl 2 3 Aminocyclobutyl Acetate As a Chemical Building Block and Scaffold

Role as a Conformationally Restricted Scaffold in Rational Molecular Design

The presence of the cyclobutane (B1203170) ring in Methyl 2-(3-aminocyclobutyl)acetate is a key feature that defines its role in rational molecular design. Unlike flexible aliphatic chains, the cyclobutane ring imposes significant conformational restrictions on the molecule. This rigidity locks the substituents—the amino group and the acetate (B1210297) side chain—into well-defined spatial orientations relative to each other (either cis or trans).

This constrained geometry is highly advantageous for several reasons:

Predictable 3D Structure: The rigidity of the scaffold allows chemists to design molecules with a more predictable three-dimensional shape. This is crucial when developing ligands for biological targets like enzymes or receptors, as the precise positioning of functional groups is often essential for binding and activity.

Reduced Entropic Penalty: Upon binding to a target, flexible molecules must adopt a specific, rigid conformation, which results in a loss of conformational entropy. This "entropic penalty" can decrease binding affinity. By starting with a pre-organized, rigid scaffold like this compound, this entropic loss is minimized, potentially leading to compounds with higher intrinsic affinity.

Systematic Exploration of Chemical Space: The defined cis and trans isomers of the scaffold serve as distinct vectors for exploring the topology of a binding site. Synthesizing and testing both isomers allows for a systematic investigation of the geometric requirements for molecular recognition, providing clear insights into the structure-activity relationship (SAR).

Table 1: Structural Features and Implications for Molecular Design

| Structural Feature | Implication in Rational Design | Benefit |

|---|---|---|

| Cyclobutane Ring | Provides a rigid, conformationally restricted core. | Reduces entropic penalty upon binding; allows for predictable 3D structures. |

| Cis/Trans Isomerism | Offers distinct and fixed spatial arrangements of functional groups. | Enables systematic probing of binding site topology and clarifies SAR. |

Utilization in the Synthesis of Advanced Organic Intermediates

This compound is a bifunctional molecule, possessing two primary reactive sites: the primary amine and the methyl ester. These functional groups serve as handles for a wide array of chemical transformations, enabling its use in the synthesis of more complex and advanced organic intermediates. evitachem.com

The primary amine is nucleophilic and can readily participate in reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

The methyl ester group can be modified through:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in further coupling reactions.

Amidation: Direct reaction with amines, often at elevated temperatures, to form different amides.

Reduction: Conversion to the corresponding primary alcohol.

Hydrazinolysis: Reaction with hydrazine (B178648) to form a hydrazide, a key precursor for various heterocycles. mdpi.com

These transformations convert the simple starting block into more elaborate structures, which are themselves key intermediates for larger, multi-functional molecules.

Table 2: Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino Group | Acylation | R-COCl | Amide |

| Amino Group | Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine |

| Amino Group | Sulfonylation | R-SO₂Cl | Sulfonamide |

| Methyl Ester | Hydrolysis | LiOH or NaOH | Carboxylic Acid |

Strategies for Scaffold Derivatization for Structure-Property Relationship Studies

A primary application of this compound is as a core structure for creating libraries of related compounds to study structure-property relationships (SPR). The goal is to systematically alter the molecule's structure and measure the corresponding changes in its chemical or biological properties, particularly those related to molecular recognition.

Key derivatization strategies include:

Modification of the Amino Group: The primary amine is a common point for diversification. By reacting the scaffold with a diverse collection of carboxylic acids (via amide coupling) or sulfonyl chlorides, a library of amides and sulfonamides can be generated. This strategy probes how different substituents (varying in size, electronics, and hydrogen bonding capability) at this position influence the molecule's interaction with its environment or a biological target.

Modification of the Acetate Group: The ester can be hydrolyzed to the carboxylic acid. This acid then becomes a handle for coupling with a library of different amines, generating a series of amides with diverse substituents at the other end of the scaffold. This allows for the exploration of property changes driven by modifications distal to the cyclobutane ring.

Stereochemical Control: A crucial aspect of SPR studies with this scaffold is the use of both cis and trans isomers. sigmaaldrich.com Comparing the properties of a cis-derivatized library with its trans-derivatized counterpart provides invaluable information on the geometric requirements for molecular recognition. A significant difference in activity or properties between the two isomers strongly indicates that the specific 3D arrangement of the appended groups is critical.

These systematic modifications allow researchers to build a detailed map of how molecular structure dictates function, a cornerstone of modern medicinal chemistry and materials science.

Integration into Complex Heterocyclic Systems and Novel Chemical Architectures

The functional groups of this compound make it an excellent precursor for the construction of more complex molecules, including novel heterocyclic systems. evitachem.com Heterocycles are core components of many pharmaceuticals and functional organic materials, and this scaffold provides a unique entry point for their synthesis. farmaciajournal.com

Strategies for integrating the scaffold into heterocyclic architectures include:

Using the Amine as a Nucleophile in Ring Formation: The amino group can act as a key nucleophile in cyclization reactions. For example, condensation with a 1,3-dicarbonyl compound can lead to the formation of dihydropyrimidine (B8664642) or related rings. Reaction with diketones or their equivalents can be used to construct various nitrogen-containing heterocycles where the cyclobutane unit remains as a key substituent.

Conversion to a Hydrazide for Heterocycle Synthesis: As mentioned, the ester can be converted to a hydrazide. mdpi.com This hydrazide intermediate is a versatile building block for a range of five-membered heterocycles. For instance, reaction with anhydrides can yield pyridazine (B1198779) derivatives, while condensation with β-ketoesters can produce pyrazoles. mdpi.com

Aza-Michael Addition Reactions: The amino group can participate in aza-Michael additions to α,β-unsaturated esters or ketones. mdpi.com This reaction forms a new carbon-nitrogen bond and can be the first step in a sequence leading to complex, polycyclic, or heterocyclic structures.

Through these and other synthetic routes, the simple, rigid framework of this compound is incorporated into larger, more architecturally complex molecules, imparting its unique conformational properties onto the final structure.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-((1s,3s)-3-aminocyclobutyl)acetate hydrochloride |

| 3-aminocyclobutanecarboxylic acid |

| Methanol (B129727) |

| Hydrazine |

| Methyl 2-(oxetan-3-ylidene)acetate |

| tert-Butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate |

| Methyl acetate |

| Ethyl acetate |

| Acetic acid |

| Sulfuric acid |

| Maleic anhydride |

| Phthalic anhydride |

| 3-nitrophthalic anhydride |

| Succinic anhydride |

| Acetyl acetone |

| Ethyl acetoacetate |

| Methyl acetoacetate |

Future Directions and Emerging Research Avenues for Methyl 2 3 Aminocyclobutyl Acetate

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of substituted cyclobutanes remains a formidable challenge in organic chemistry. For Methyl 2-(3-aminocyclobutyl)acetate, the cis and trans diastereomers, as well as their respective enantiomers, are expected to exhibit distinct biological activities and material properties. Consequently, the development of novel and efficient stereoselective synthetic routes is a critical area of future research.

Current strategies often rely on multi-step sequences, which can be inefficient. Future efforts will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure cis- and trans-Methyl 2-(3-aminocyclobutyl)acetate. Drawing inspiration from recent successes in the synthesis of other cyclobutane (B1203170) amino acids, several promising avenues emerge. nih.govresearchgate.net Photocatalytic [2+2] cycloadditions, for instance, have shown great potential for the construction of cyclobutane rings with high stereocontrol. nih.govresearchgate.net The application of visible-light-mediated energy transfer catalysis could enable the direct synthesis of substituted cyclobutane α-amino acids from readily available starting materials. nih.govresearchgate.net

Furthermore, the advancement of organocatalysis and transition-metal catalysis will be instrumental. nih.govresearchgate.net Methodologies such as cobalt-catalyzed [2+2] cycloadditions of allenes with cyclobutenes have demonstrated the ability to generate highly substituted cyclobutane scaffolds with excellent chemo-, regio-, and diastereoselectivity. researchgate.net Adapting such methods to incorporate the necessary functional groups for this compound will be a key research goal. Another innovative approach involves the stereospecific ring contraction of appropriately substituted pyrrolidines, which has been shown to produce multi-substituted cyclobutanes with high fidelity. acs.orgacs.org

A summary of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Emerging Stereoselective Synthetic Strategies for Cyclobutane Amino Acid Derivatives

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalytic [2+2] Cycloaddition | Mild reaction conditions, high stereocontrol. nih.govresearchgate.net | Development of suitable photosensitizers and reaction partners. |

| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. researchgate.net | Catalyst design for specific stereochemical outcomes. |

| Organocatalysis | Metal-free, environmentally benign. nih.gov | Design of chiral organocatalysts for asymmetric induction. |

| Ring Contraction of Heterocycles | High stereospecificity. acs.orgacs.org | Synthesis of suitably functionalized precursor heterocycles. |

The development of these and other novel synthetic methods will not only improve the accessibility of this compound and its stereoisomers but also pave the way for the creation of diverse libraries of related compounds for biological screening and materials development.

Exploration of New Chemical Transformations and Reactivity Patterns

The unique structural and electronic properties of this compound, conferred by its strained four-membered ring, suggest a rich and largely unexplored reactivity. Future research will undoubtedly delve into new chemical transformations that leverage the inherent ring strain and the interplay between the amino and ester functionalities.

A particularly promising area of investigation is the exploration of ring-opening reactions. The strain energy of the cyclobutane ring (26.3 kcal mol⁻¹) makes it susceptible to cleavage under specific conditions, providing a pathway to linear molecules with defined stereochemistry. nih.gov Research into the ring-opening of aminocyclobutanes has already demonstrated the potential to generate valuable synthetic intermediates. epfl.chepfl.ch For this compound, selective ring-opening could lead to the formation of unique γ-amino acid derivatives or other functionalized acyclic scaffolds that are difficult to access through conventional methods.

Furthermore, the amino and ester groups offer a plethora of opportunities for derivatization. The primary amine can be readily functionalized through acylation, alkylation, arylation, and sulfonylation to generate a wide array of amides, secondary and tertiary amines, and sulfonamides. These transformations can be used to modulate the compound's physicochemical properties and to introduce pharmacophoric features. The ester group, on the other hand, can undergo hydrolysis, amidation, or reduction to provide the corresponding carboxylic acid, amides, or alcohol, further expanding the accessible chemical space.

The development of tandem reactions, where multiple transformations occur in a single pot, will be a key focus for improving synthetic efficiency. For example, a reaction sequence involving derivatization of the amine followed by a ring-opening reaction could rapidly generate complex molecular architectures.

Advanced Computational Approaches for Predictive Chemical Synthesis and Design

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties, reaction outcomes, and the rational design of new molecules. For this compound, advanced computational approaches will play a pivotal role in accelerating research and development.

Conformational analysis through techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be crucial for understanding the three-dimensional structure of the different stereoisomers and how they interact with biological targets or self-assemble in materials. duke.edunih.gov This knowledge is fundamental for structure-based drug design and the rational design of polymers with specific properties.

Predictive models for chemical reactivity will also be a major focus. By calculating reaction pathways and transition state energies, computational methods can help to identify the most promising reaction conditions for desired transformations and to predict the stereochemical outcome of reactions. This can significantly reduce the amount of empirical experimentation required, saving time and resources.

Furthermore, computational tools will be instrumental in the design of novel derivatives of this compound. Fragment-based drug discovery (FBDD) approaches, guided by computational analysis of molecular properties and shape, can be used to design libraries of compounds with a high probability of biological activity. nih.gov Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are powerful tools for ensuring the chemical and shape diversity of such libraries. nih.gov

Application in Materials Chemistry (as building blocks for novel polymers, etc.)

The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of novel polymers. The amino and ester (or the corresponding carboxylic acid) functionalities can be utilized in step-growth polymerization to create polyamides and polyesters with unique properties imparted by the rigid cyclobutane core.

The incorporation of the cyclobutane moiety into the polymer backbone is expected to influence the material's thermal stability, mechanical strength, and solubility. researchgate.net The defined stereochemistry of the cyclobutane ring can also be used to control the polymer's microstructure and, consequently, its macroscopic properties. For example, polymers synthesized from enantiomerically pure cis- or trans-Methyl 2-(3-aminocyclobutyl)acetate could exhibit interesting chiral recognition properties or form ordered supramolecular structures.

Recent research has highlighted the potential of cyclobutane-containing polymers in various applications. For instance, polymers incorporating cyclobutane mechanophores can exhibit stress-responsive behavior, where mechanical force induces a chemical transformation. duke.edunih.gov The development of polyesters and polyamides derived from bio-based monomers is also a growing area of research, driven by the need for sustainable materials. nih.govnih.govresearchgate.netrsc.org this compound, if synthesized from renewable resources, could contribute to this important field.

The possibilities extend beyond linear polymers. The compound could also be used as a cross-linking agent or as a building block for the synthesis of dendrimers and other complex macromolecular architectures. The exploration of these applications in materials chemistry represents a vast and exciting frontier for future research.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Monomer Functionalities Used | Potential Properties |

| Polyamides | Amine and Carboxylic Acid (from ester hydrolysis) | High thermal stability, mechanical strength. nih.govresearchgate.net |

| Polyesters | Amine (derivatized to diol) and Ester/Carboxylic Acid | Tunable degradation rates, biocompatibility. nih.gov |

| Poly(amide-ester)s | Amine and Ester (direct polycondensation) | Combination of amide and ester properties. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The need for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms and flow chemistry techniques. The integration of the synthesis of this compound and its derivatives into these platforms is a key future direction that promises to significantly accelerate research.

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including precise control over reaction parameters, enhanced safety, and ease of scalability. chimia.chyoutube.com For the synthesis of this compound, flow reactors could enable the optimization of reaction conditions for stereoselective syntheses with high efficiency. nih.gov The ability to rapidly screen different catalysts, solvents, and temperatures in an automated fashion would be particularly beneficial for developing novel synthetic methodologies.

Automated synthesis platforms can be used to generate libraries of derivatives of this compound with high throughput. youtube.comwhiterose.ac.uk By combining robotic liquid handling with in-line purification and analysis, these platforms can synthesize and purify hundreds or even thousands of compounds in a short period. This would allow for the rapid exploration of the structure-activity relationships of this compound class and the identification of lead compounds for drug discovery or materials applications.

The development of robust and reliable flow and automated synthesis protocols for this compound will require careful optimization of reaction conditions and the development of suitable analytical methods for real-time monitoring. However, the potential rewards in terms of increased research productivity are substantial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.